Acid Yellow 117

Overview

Description

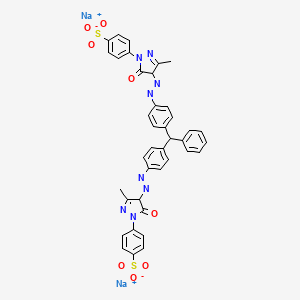

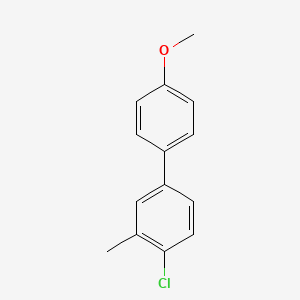

Acid Yellow 117, also known as Acid Yellow GR, is a synthetic dye belonging to the azo dye class . It is commonly used in the textile, paper, and leather industries for coloring various materials . The dye is characterized by its vibrant yellow color, which is highly visible and has good lightfastness .

Synthesis Analysis

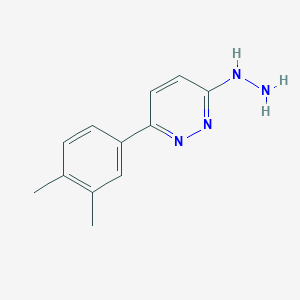

The synthesis of Acid Yellow 117 involves the double nitration of 4-((4-Ammophenyl)(phenyl)methyl)benzenamine and coupling with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid .Molecular Structure Analysis

The molecular formula of Acid Yellow 117 is C39H30N8Na2O8S2 . It belongs to the double azo class . The molecular weight is 848.82 .Chemical Reactions Analysis

Acid Yellow 117 exhibits a color change depending on the acidity or alkalinity of the environment . In an acidic solution, the dye appears as a bright yellow shade, while in an alkaline solution, it shifts towards a more orange or red hue .Physical And Chemical Properties Analysis

Acid Yellow 117 is a yellow-brown powder . It is soluble in water . The dye has a tinting strength of 400±3% . It has good affinity and penetration properties, allowing the dye molecules to evenly distribute and adhere to the fibers’ surface, resulting in vibrant and even coloration .Scientific Research Applications

1. Decolorization and Dye Removal

The decolorization of Acid Yellow 117 has been explored through various methods. Notably, Daneshvar et al. (2007) investigated the electrocoagulation process for the removal of C.I. Acid Yellow 23 from dye solutions, finding significant color and Chemical Oxygen Demand (COD) removal under optimized conditions, which can be extrapolated to Acid Yellow 117 (Daneshvar, Khataee, Amani Ghadim, & Rasoulifard, 2007). Similarly, Choy, Porter, and McKay (2004) studied the sorption of Acid Yellow 117 onto activated carbon, focusing on the removal rates and the effect of dye concentration and activated carbon mass, highlighting its potential in effluent treatment (Choy, Porter, & McKay, 2004).

2. Adsorption Studies

The adsorption behavior of Acid Yellow 117 on various substrates has been extensively researched. In a study by Choy, Porter, and McKay (2000), the adsorption of Acid Yellow 117 onto activated carbon was analyzed, comparing different models for predicting multicomponent equilibrium sorption isotherms (Choy, Porter, & McKay, 2000). Another significant study by Gao et al. (2010) explored the biosorption of Acid Yellow 17 using non-living aerobic granular sludge, demonstrating its effectiveness as a low-cost biosorbent for dye removal from wastewater (Gao, Zhang, Su, Chen, & Peng, 2010).

3. Optimization of Treatment Processes

Optimization studies havebeen conducted to improve the efficiency of processes involving Acid Yellow 117. Cruz-González et al. (2010) utilized a response surface methodology to optimize the decolorization of Acid Yellow 36 by the electro-Fenton process, providing insights that could be applied to Acid Yellow 117 (Cruz-González, Torres-Lopez, García-León, Guzmán-Mar, Reyes, Hernández-Ramírez, & Peralta-Hernández, 2010). Chan, Cheung, Allen, and McKay (2009) investigated the separation of Acid Yellow 117 using activated carbon derived from bamboo, focusing on its application in textile effluent treatment and the potential for tailoring adsorption properties (Chan, Cheung, Allen, & McKay, 2009).

4. Analysis of Sorption Mechanisms

The mechanisms underlying the sorption of Acid Yellow 117 have been analyzed in several studies. Choy, Porter, and McKay (2004) conducted research on the intraparticle diffusion in acid dye adsorption onto activated carbon, including Acid Yellow 117, providing valuable insights into the adsorption mechanism predominant in these processes (Choy, Porter, & McKay, 2004). Additionally, Chan, Chan, Cheung, Allen, and McKay (2012) performed error analysis of adsorption isotherm models for Acid Yellow 117, contributing to a better understanding of the sorption process and the suitability of various models for describing it (Chan, Chan, Cheung, Allen, & McKay, 2012).

5. Environmental Applications

The environmental applications of Acid Yellow 117 have been explored, particularly in the context of wastewater treatment and pollution control. Hadi, Samarghandi, and McKay (2010) studied the adsorption of Acid Yellow 117 and other acid dyes onto activated carbon, evaluating different isotherm models for environmental remediation purposes (Hadi, Samarghandi, & McKay, 2010).

Mechanism of Action

The dye molecule contains sulfonic acid groups, which impart the necessary solubility and chemical reactivity . It can easily form ionic bonds with fibers and other substrates, making it suitable for dyeing protein fibers such as silk, wool, and nylon, as well as synthetic fibers like polyester and acetate .

properties

IUPAC Name |

disodium;4-[3-methyl-4-[[4-[[4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-5-oxo-4H-pyrazol-1-yl]benzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32N8O8S2.2Na/c1-24-36(38(48)46(44-24)31-16-20-33(21-17-31)56(50,51)52)42-40-29-12-8-27(9-13-29)35(26-6-4-3-5-7-26)28-10-14-30(15-11-28)41-43-37-25(2)45-47(39(37)49)32-18-22-34(23-19-32)57(53,54)55;;/h3-23,35-37H,1-2H3,(H,50,51,52)(H,53,54,55);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHCDUPQRPAOCX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C)C7=CC=C(C=C7)S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H30N8Na2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acid Yellow 117 | |

CAS RN |

6459-70-7 | |

| Record name | Benzenesulfonic acid, 4,4'-[(phenylmethylene)bis[4,1-phenylene-2,1-diazenediyl(4,5-dihydro-3-methyl-5-oxo-1H-pyrazole-4,1-diyl)]]bis-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B3355915.png)

![2-Methylpyrido[2,3-b]pyrazine 1,4-dioxide](/img/structure/B3355931.png)

![2-[1H-imidazol-2-yl(nitro)methyl]-1H-imidazole](/img/structure/B3355962.png)

![5-[Acetyl(2-amino-2-oxoethyl)amino]-1,3,4-thiadiazole-2-sulfonic acid](/img/structure/B3355963.png)

![2'H-Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidin]-2'-one](/img/structure/B3355999.png)